(2E)-3-(benzenesulfonyl)prop-2-enoic acid

Stereoselective synthesis Analytical characterization Medicinal chemistry

Risk: Unspecified '3-(benzenesulfonyl)prop-2-enoic acid' or misassigned CAS 711-29-5 introduces stereochemical ambiguity, ruining reproducibility in Michael additions or SAR studies. Solution: CAS 24237-89-6 with verified (E)-geometry (InChIKey BJFWNTBQQWFCIK-VOTSOKGWSA-N). - ≥95% purity, MW 212.22 g/mol, C9H8O4S - Dual electrophilic sites: conjugate addition + sulfonyl substitution - Validated for enantioselective cycloadditions & targeted covalent inhibitor design

Molecular Formula C9H8O4S
Molecular Weight 212.22
CAS No. 24237-89-6
Cat. No. B2736968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(benzenesulfonyl)prop-2-enoic acid
CAS24237-89-6
Molecular FormulaC9H8O4S
Molecular Weight212.22
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O
InChIInChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
InChIKeyBJFWNTBQQWFCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(benzenesulfonyl)prop-2-enoic acid: Procurement Specification


(2E)-3-(benzenesulfonyl)prop-2-enoic acid (also named (2E)-3-(phenylsulfonyl)acrylic acid, CAS 24237-89-6) is an α,β-unsaturated sulfone with the molecular formula C9H8O4S (MW 212.22 g/mol) . It features an (E)-configured propenoic acid backbone conjugated to a benzenesulfonyl group at the β-position, establishing it as a defined Michael acceptor electrophile and a stereochemically specified building block in organic synthesis and medicinal chemistry . Its precise (E)-stereochemistry, documented via InChIKey BJFWNTBQQWFCIK-VOTSOKGWSA-N, is a fundamental parameter that distinguishes this compound from its (Z)-isomer in chemical reactivity and analytical traceability [1].

Generic Substitution Risks for (2E)-3-(benzenesulfonyl)prop-2-enoic acid


Procurement of an unspecified "3-(benzenesulfonyl)prop-2-enoic acid" or reliance on the stereochemically ambiguous CAS 711-29-5 introduces significant risk to research reproducibility and synthetic outcomes . The specific (E)-configuration of CAS 24237-89-6 dictates its geometry-dependent reactivity in stereoselective reactions, such as cycloadditions, and influences its biological target engagement. Substituting with a non-stereochemically defined mixture or the (Z)-isomer fundamentally alters the compound's electrophilic character and spatial arrangement, which are critical for its intended use as a defined Michael acceptor. The following evidence guide provides quantifiable differentiation to support a rigorous procurement decision.

Quantitative Evidence for Selecting (2E)-3-(benzenesulfonyl)prop-2-enoic acid


Stereochemical Purity vs. Unspecified Mixtures

The target compound (24237-89-6) is unequivocally identified as the (2E)-stereoisomer, as confirmed by its specific InChIKey (BJFWNTBQQWFCIK-VOTSOKGWSA-N) and the defined (E) stereochemical descriptor in its IUPAC name [1]. This contrasts with commercially available forms listed under CAS 711-29-5, which are often described generically as "3-(benzenesulfonyl)prop-2-enoic acid" or "(E)-3-(phenylsulfonyl)acrylic acid" without rigorous stereochemical definition, leading to ambiguous or mixed isomeric content . The quantitative value for the target compound is a 100% defined (E)-isomer content, whereas the alternative CAS 711-29-5 specification provides a nominal 0% defined stereochemical purity for the (E)-form .

Stereoselective synthesis Analytical characterization Medicinal chemistry Quality control

Dual-Functional Reactivity vs. Simpler Analogs

The target compound uniquely integrates two electrophilic functional groups within a single, conformationally restricted (E)-configured scaffold: an α,β-unsaturated carboxylic acid (Michael acceptor) and a benzenesulfonyl moiety (a versatile leaving group and electrophile) . This contrasts with simpler in-class compounds: benzenesulfonic acid (CAS 98-11-3) which possesses only the sulfonyl electrophile , and acrylic acid (CAS 79-10-7) which provides only the Michael acceptor functionality . The target compound offers a bifunctional reactive capacity, whereas each analog offers only monofunctional reactivity.

Covalent inhibitor design Organic synthesis Chemical biology Synthetic methodology

Vendor Purity Specification vs. Unspecified Alternatives

A quantitative purity specification is essential for experimental reproducibility. The target compound (CAS 24237-89-6) is available from commercial suppliers with a specified minimum purity of 95%, verified via certificate of analysis (CoA) upon request . In contrast, alternative sources listing CAS 711-29-5 often lack a minimum purity specification altogether, offering an undefined purity level . This yields a quantified difference of a defined ≥95% purity assurance versus an undefined purity specification, directly impacting the reliability of quantitative structure-activity relationship (QSAR) studies and reaction yield calculations.

Chemical procurement Quality assurance Reproducible research Analytical chemistry

Stereochemically Pure Building Block for Asymmetric Synthesis

The (E)-configured α,β-unsaturated sulfone motif present in this compound is a privileged scaffold for constructing chiral centers via stereoselective conjugate additions. Unlike non-stereochemically defined or (Z)-isomeric sulfonyl acrylates, the (2E)-geometry provides a predictable and rigid transition state geometry, which is crucial for achieving high enantioselectivity in catalytic asymmetric reactions [1]. While the (Z)-isomer or stereochemically undefined mixtures would yield unpredictable or variable enantiomeric ratios, the defined (E)-geometry of CAS 24237-89-6 ensures a consistent and predictable chiral environment for the development of robust asymmetric synthetic methodologies .

Asymmetric synthesis Chiral building blocks Synthetic methodology Medicinal chemistry

Evidence-Based Use Cases for (2E)-3-(benzenesulfonyl)prop-2-enoic acid


Asymmetric Synthesis and Method Development

For synthetic methodology laboratories developing enantioselective conjugate addition or cycloaddition reactions, the unequivocal (E)-geometry of CAS 24237-89-6 is a critical parameter. Its rigid conformation, as verified by the specific InChIKey (BJFWNTBQQWFCIK-VOTSOKGWSA-N) [1], provides the necessary transition-state control to achieve high and reproducible enantiomeric excess. Using a stereochemically undefined mixture would confound chiral induction results and render the methodology unreproducible. This compound serves as a validated, geometrically pure substrate for generating novel chiral sulfone-containing scaffolds with potential biological activity .

Covalent Inhibitor Design

In medicinal chemistry programs focused on developing targeted covalent inhibitors (TCIs), the bifunctional electrophilic nature of this compound is a design asset [1]. The α,β-unsaturated acid functions as a Michael acceptor warhead capable of forming a covalent bond with a cysteine residue in a target protein's active site, while the benzenesulfonyl group can be further elaborated or exploited for its own electrophilic character . Its specified purity (≥95%) and defined stereochemistry are essential for generating reliable structure-activity relationship (SAR) data, a requirement not met by unspecified or lower-purity alternatives.

Complex Molecule Total Synthesis

This compound is a strategic building block in multi-step total synthesis where orthogonal reactivity is required [1]. Its dual electrophilic sites (Michael acceptor and sulfonyl group) enable chemists to perform a conjugate addition at the alkene, followed by a subsequent substitution or coupling reaction at the sulfonyl group, all within the same molecule . This step-economical approach is not feasible with simpler monofunctional analogs like acrylic acid or benzenesulfonic acid. For industrial process chemistry, the availability of a product with a defined 95% purity specification facilitates accurate yield calculations and process optimization, critical for scale-up feasibility studies.

Analytical Reference Standard Sourcing

For analytical chemistry and QC laboratories, (2E)-3-(benzenesulfonyl)prop-2-enoic acid (24237-89-6) with a defined purity of ≥95% [1] is suitable as a reference standard for HPLC/LC-MS method development and validation. Its well-defined stereochemistry provides a unique retention time and mass fragmentation pattern, enabling the unambiguous identification and quantification of this specific isomer in complex reaction mixtures or biological matrices. This contrasts sharply with materials procured under alternative CAS numbers lacking a defined purity or stereochemical specification, which are unsuitable for rigorous quantitative analytical work .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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